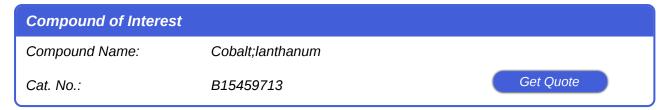


The Crystal Structure of Lanthanum Cobalt Oxide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum cobalt oxide (LaCoO₃), a perovskite-type oxide, has garnered significant scientific interest due to its versatile physicochemical properties, including its catalytic activity and potential applications in solid oxide fuel cells and sensors. The functionality of LaCoO₃ is intrinsically linked to its crystal structure, which exhibits subtle variations dependent on temperature, synthesis conditions, and doping. This technical guide provides an in-depth exploration of the crystal structure of lanthanum cobalt oxide, detailing its crystallographic parameters, common synthesis methodologies, and the interplay between its structure and properties. Experimental protocols for common synthesis techniques are provided, and key data are summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the material's characteristics.

Introduction

Lanthanum cobalt oxide (LaCoO₃) is a ceramic material that adopts the perovskite ABX₃ structure, where La occupies the A-site, Co the B-site, and O the X-site. The arrangement of these atoms gives rise to a crystal structure that can vary from an ideal cubic symmetry to more distorted forms, such as rhombohedral or orthorhombic. These structural variations, along with the mixed valence states of cobalt, are responsible for the material's interesting magnetic,



electronic, and catalytic properties. At room temperature, LaCoO₃ typically exhibits a rhombohedrally distorted perovskite structure.[1]

Crystallographic Data

The crystal structure of lanthanum cobalt oxide is most commonly found in a rhombohedral system at room temperature, belonging to the R-3c space group. However, it can also exist in other polymorphic forms, such as cubic and monoclinic, depending on factors like temperature and strain.[1][2]

Crystal System and Space Group

- Rhombohedral (Trigonal): The most stable phase at ambient conditions with the space group R-3c (No. 167).
- Cubic: Observed at high temperatures (above ~900 °C), with the ideal perovskite space group Pm-3m (No. 221).[3]
- Monoclinic: A monoclinic distortion with space group I2/a has also been reported in some studies.[2]

Lattice Parameters

The lattice parameters of LaCoO₃ vary depending on the crystal system and the specific synthesis and measurement conditions. The following tables summarize representative crystallographic data from the literature.

Table 1: Crystallographic Data for Rhombohedral LaCoO₃ (Space Group: R-3c)

Lattice Parameter	Value (Å)	Reference
a	5.444	
С	13.102	
α, β	90°	
У	120°	



Table 2: Crystallographic Data for Cubic LaCoO₃ (Space Group: Pm-3m)

Lattice Parameter	Value (Å)	Reference	
a	3.817	[3]	
α, β, γ	90°	[3]	

Table 3: Crystallographic Data for Monoclinic LaCoO₃ (Space Group: C2/c)

Lattice Parameter	Value (Å)	Angles (°)	Reference
a	5.491	α = 89.778	[2]
b	5.543	β = 120.721	[2]
С	5.549	y = 119.412	[2]

Experimental Protocols

The synthesis method employed to produce lanthanum cobalt oxide significantly influences its crystallographic purity, particle size, and morphology. The following sections detail common experimental protocols for the synthesis of LaCoO₃.

Solid-State Reaction Method

This conventional method involves the high-temperature reaction of precursor materials in the solid state.

Protocol:

- Precursor Mixing: Stoichiometric amounts of lanthanum oxide (La₂O₃) and cobalt(II,III) oxide (Co₃O₄) are intimately mixed.
- Grinding: The mixture is thoroughly ground in an agate mortar with a pestle to ensure homogeneity. Isopropanol is often used as a grinding medium to improve mixing.



- Calcination: The ground powder is placed in an alumina crucible and calcined in a furnace. A
 typical calcination profile involves heating to 1000 °C for 8 hours in an air atmosphere.
- Cooling: The furnace is then cooled down to room temperature to obtain the final LaCoO₃ powder.

Sol-Gel Method

The sol-gel method offers better control over the stoichiometry and particle size of the final product at lower synthesis temperatures.

Protocol:

- Precursor Solution: Lanthanum nitrate (La(NO₃)₃·6H₂O) and cobalt nitrate (Co(NO₃)₂·6H₂O) are dissolved in distilled water in stoichiometric amounts.
- Chelating Agent: Citric acid is added to the solution as a chelating agent. The molar ratio of citric acid to total metal cations is typically maintained at 1.2:1.[4]
- Gel Formation: The solution is stirred at room temperature for several hours to ensure complete complexation, followed by heating at around 80-100 °C to evaporate the solvent and form a viscous gel.
- Drying: The gel is dried in an oven at approximately 110 °C for 24 hours to remove residual water.[4]
- Calcination: The dried precursor is then calcined in air at a temperature of around 750 °C for 4 hours to obtain the crystalline LaCoO₃ phase.[4]

Pechini Method

The Pechini method is a variation of the sol-gel technique that utilizes a polyesterification reaction to form a polymeric resin, ensuring a uniform distribution of cations.

Protocol:

 Chelation: Lanthanum and cobalt nitrates are dissolved in water, and citric acid is added to chelate the metal cations.

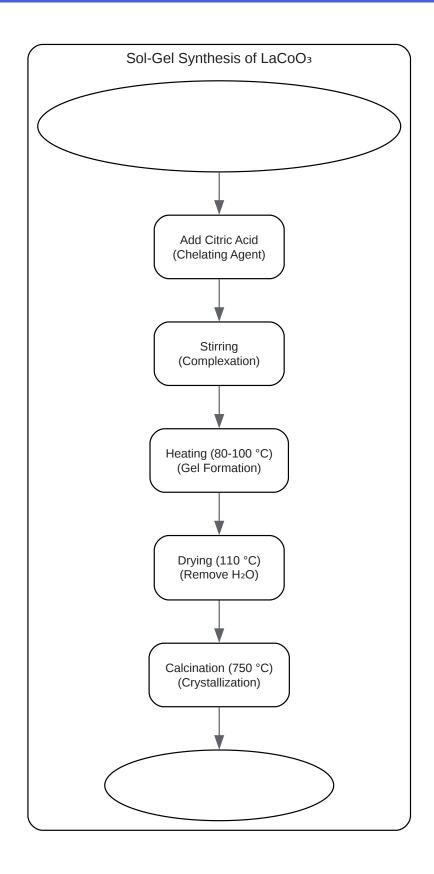


- Esterification: Ethylene glycol is added to the solution, and the mixture is heated to induce a polyesterification reaction between the citric acid and ethylene glycol, resulting in a polymeric resin.
- Polymerization and Drying: The solution is heated to evaporate excess water and promote polymerization, forming a solid resin.
- Calcination: The resin is then decomposed and calcined at a specific temperature (e.g., 650-900 °C) to yield the final oxide powder.

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of lanthanum cobalt oxide.





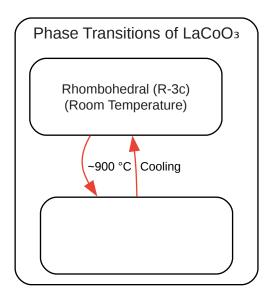
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Caption: Workflow for the sol-gel synthesis of LaCoO3.



Phase Transitions of LaCoO₃

This diagram illustrates the temperature-dependent phase transitions of lanthanum cobalt oxide.



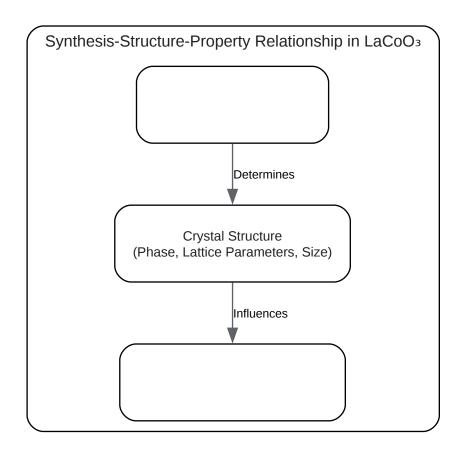
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Caption: Temperature-induced phase transition in LaCoO3.

Synthesis-Structure-Property Relationship

The logical relationship between synthesis parameters, the resulting crystal structure, and the material's properties is depicted below.





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Caption: Interplay of synthesis, structure, and properties.

Conclusion

The crystal structure of lanthanum cobalt oxide is a critical determinant of its functional properties. While the rhombohedral R-3c structure is prevalent at room temperature, phase transitions to cubic and other symmetries can be induced by temperature and other external factors. The choice of synthesis methodology, such as solid-state reaction, sol-gel, or Pechini methods, provides a means to control the crystallographic characteristics and, consequently, tailor the material for specific applications. A thorough understanding of the synthesis-structure-property relationships is paramount for the rational design of LaCoO₃-based materials with enhanced performance for catalysis, energy conversion, and sensing technologies.



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